N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. The structure comprises:
- A thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold with a propyl substituent at position 2.
- A propanamide linker at position 1 of the core, terminating in an N-(4-ethoxyphenyl) group.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and anti-inflammatory agents targeting purine-binding domains.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-12-25-20(28)19-16(11-13-30-19)26-17(23-24-21(25)26)9-10-18(27)22-14-5-7-15(8-6-14)29-4-2/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDQDDKXXQPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. The structural complexity of this compound suggests various interactions with biological targets, which can lead to significant therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a thieno-triazolo-pyrimidine core structure that is known for its diverse biological activities. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has a molecular weight of approximately 358.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro and in vivo. It may inhibit the COX-2 enzyme, which is often upregulated in inflammatory conditions.
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its efficacy against resistant strains makes it a candidate for further development.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX-2 enzyme activity | |
| Antimicrobial | Effective against resistant bacterial strains |
Detailed Research Findings
-
Anticancer Mechanism :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger intrinsic apoptotic pathways.
-
COX-2 Inhibition :
- In vitro assays revealed that this compound inhibited COX-2 activity by approximately 47% at a concentration of 20 µM. This inhibition is significant as COX-2 is associated with various inflammatory diseases.
- Antimicrobial Activity :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide suggest that it may interact with specific biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The compound's design allows for modifications that can enhance its potency against cancer cells. For instance, derivatives of similar triazoloquinazolinone compounds have shown selective inhibition of polo-like kinase 1 (Plk1), a target implicated in various cancers. Research indicates that such inhibitors can induce mitotic arrest and exhibit antiproliferative effects in vitro .
Antimicrobial Properties
Another significant application of this compound is its potential antimicrobial activity. Compounds with similar heterocyclic structures have been reported to possess broad-spectrum antimicrobial properties. Research into the efficacy of triazole derivatives has demonstrated their effectiveness against various pathogens, including bacteria and fungi .
Case Study: Triazole Derivatives
A study investigating the cytotoxic effects of 1,2,4-triazole derivatives on melanoma cells revealed promising results. The findings suggest that modifications to the triazole structure can lead to enhanced cytotoxicity against resistant cancer cell lines . This indicates a possible application for this compound in overcoming drug resistance in cancer therapy.
Enzyme Inhibition
The compound's structural characteristics also position it as a candidate for enzyme inhibition studies. Specifically, it may serve as an inhibitor for phosphodiesterase type 10A (PDE10A), which is involved in various signaling pathways and has been linked to neurodegenerative diseases .
Potential Mechanism
Inhibitors targeting PDE10A have shown promise in preclinical models for treating conditions such as schizophrenia and Huntington's disease. The ability of this compound to modulate this enzyme could provide new avenues for therapeutic intervention.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Modifications: Alkyl Chain Variations
A closely related analog, 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide (butyl variant), differs only in the alkyl chain length (butyl vs. propyl) at position 4 of the core. Key comparative insights include:
- Metabolic Stability : Propyl chains may confer faster metabolic clearance compared to butyl chains due to reduced steric hindrance in cytochrome P450 interactions.
Aromatic Substituent Variations
Compound 3e (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide) shares a fused pyrimidinone core but differs in:
- Substituent Electronics : The 4-ethoxyphenyl group (electron-donating) vs. 4-methylpiperazinyl (polar, basic) and methoxy groups.
- Pharmacokinetics : Piperazinyl groups enhance solubility and may improve target engagement in polar binding pockets, as seen in kinase inhibitors .
Linker and Functional Group Modifications
The compound in , N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide, highlights the impact of:
- Hydroxymethyl and pyrrolidinyl groups: These moieties increase hydrogen-bonding capacity and conformational flexibility, which could influence binding kinetics compared to the rigid propanamide linker in the target compound .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The propyl-to-butyl substitution in the core may optimize bioavailability in lipophilic environments, while piperazinyl or polar groups (e.g., hydroxymethyl) could improve solubility for CNS targets.
- Data Gaps : Direct pharmacological comparisons (e.g., IC50, logP) are absent in accessible literature, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
